2,2'-Thiobis(4-dodecylphenol)
Description
Properties
CAS No. |
1262-31-3 |
|---|---|
Molecular Formula |
C36H58O2S |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI Key |
QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Other CAS No. |
1262-31-3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,2 Thiobis 4 Dodecylphenol
Established Synthetic Pathways for Bisphenols and Thiobisphenols
The foundational methods for producing thiobisphenols rely on well-understood condensation reactions and the carefully controlled synthesis of their phenolic precursors.
Condensation Reactions Involving Phenols and Sulfur Linkers
The primary route to synthesizing 2,2'-thiobisphenols involves the electrophilic substitution reaction between an activated phenol (B47542) and a sulfur-linking agent. The most common sulfur agents for this purpose are sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂). The reaction with sulfur dichloride, for instance, proceeds by joining two molecules of an alkylphenol at the ortho positions relative to the hydroxyl groups, creating a thioether bridge and releasing two molecules of hydrogen chloride (HCl) as a byproduct. google.com
The general reaction can be expressed as: 2 R-Ph-OH + SCl₂ → (R-Ph-OH)₂S + 2 HCl (where R-Ph-OH is an alkyl-substituted phenol)
This condensation is typically carried out in an organic solvent. After the reaction is complete, the desired thiobisphenol product often precipitates and can be isolated through filtration, followed by washing with the solvent and water to remove impurities, and finally drying. google.com
Specific Synthesis Routes to 2,2'-Thiobis(4-dodecylphenol) Precursors (e.g., 4-dodecylphenol)
The key precursor for the synthesis of 2,2'-Thiobis(4-dodecylphenol) is 4-dodecylphenol (B94205). chemicalbook.com This intermediate is commercially produced through the Friedel-Crafts alkylation of phenol. In this process, phenol is reacted with an alkylating agent, typically 1-dodecene (B91753), in the presence of an acid catalyst.
A common industrial method involves adding 1-dodecene to a mixture of phenol and a catalyst, such as dried activated clay, at an elevated temperature (e.g., 135°C) over several hours. After the reaction, the catalyst is filtered off, and the resulting product is purified by vacuum distillation to yield 4-dodecylphenol. The dodecyl group can be a linear chain or a branched isomer, depending on the starting alkene. nih.govnih.gov
Advanced Synthetic Strategies for Enhanced Yield and Selectivity
To improve the efficiency and purity of 2,2'-Thiobis(4-dodecylphenol) synthesis, research has focused on the development of advanced catalytic systems and the precise optimization of reaction parameters.
Catalytic Systems in Thioether Bond Formation (e.g., Lewis Acids, Organic Catalysts)
The formation of the thioether bond in thiobisphenols can be significantly enhanced by catalysts. Lewis acids are frequently employed to increase the electrophilicity of the sulfur agent and facilitate the aromatic substitution reaction. researchgate.net For related thioether syntheses, copper-based catalysts, such as copper(I) iodide (CuI), have proven effective in coupling aryl halides with sulfur sources. organic-chemistry.orgbeilstein-journals.org
Furthermore, organic catalysts can play a role. For example, the synthesis of similar thio-bis-phenols has been shown to be catalyzed by N,N-dialkylcarboxamides. google.com These catalysts can improve reaction rates and selectivity, leading to higher yields of the desired 2,2'-isomer and minimizing the formation of byproducts.
| Catalyst Type | Example | Role in Thioether Bond Formation |
|---|---|---|
| Lewis Acid | Zinc(II) Chloride (ZnCl₂) | Enhances the electrophilicity of the sulfur-linking agent. researchgate.net |
| Transition Metal | Copper(I) Iodide (CuI) | Catalyzes the coupling of aryl compounds with sulfur sources. organic-chemistry.orgbeilstein-journals.org |
| Organic Catalyst | N,N-dialkylcarboxamide | Improves reaction rate and selectivity in the condensation of phenols with SCl₂. google.com |
Optimization of Reaction Conditions (e.g., temperature, solvent engineering, reaction time)
Achieving optimal yield and purity in the synthesis of 2,2'-Thiobis(4-dodecylphenol) requires careful control over reaction conditions. The choice of solvent is critical; solvents like acetonitrile (B52724) have been found to provide a good balance between reactant conversion and reaction selectivity. scielo.br
| Parameter | Condition | Impact on Synthesis |
|---|---|---|
| Temperature | Room temperature to reflux | Affects reaction rate and conversion efficiency. researchgate.netscielo.br |
| Solvent | Acetonitrile, Dioxane, Benzene (B151609) | Influences conversion and selectivity; greener alternatives are being explored. researchgate.netscielo.br |
| Reaction Time | 4 to 20 hours | Optimization is key to maximizing yield while minimizing byproduct formation. scielo.br |
| Post-Reaction | Cooling to 0-25°C | Promotes precipitation of the product for easier isolation. google.com |
Post-Synthetic Modification and Functionalization of 2,2'-Thiobis(4-dodecylphenol)
Once synthesized, the 2,2'-Thiobis(4-dodecylphenol) molecule can undergo further chemical modifications to create derivatives with specialized properties. The two phenolic hydroxyl (-OH) groups are primary sites for functionalization.
These hydroxyl groups can undergo etherification or esterification reactions to attach new functional moieties. Such modifications can alter the compound's solubility, reactivity, and performance characteristics. For instance, nitration of the precursor 4-dodecylphenol can be achieved using nitric acid in acetic acid, yielding 2-nitro-4-dodecylphenol. prepchem.com This introduces a nitro group that can be subsequently reduced to an amino group, providing a handle for further derivatization. prepchem.com
The concept of post-polymerization modification (PPM), while applied to larger polymer chains, offers analogous strategies that could be adapted for smaller molecules like thiobisphenols. chemrxiv.orgrsc.org Techniques such as thiol-ene reactions or nucleophilic substitution could potentially be used to modify the core structure or the dodecyl side chains, leading to a diverse range of functionalized derivatives. researchgate.netrsc.org
Covalent Grafting Strategies onto Polymeric Architectures (e.g., polybutadiene)
The covalent attachment of 2,2'-Thiobis(4-dodecylphenol) to polymeric architectures like polybutadiene (B167195) is a key strategy to create polymer-bound antioxidants. This approach effectively overcomes the limitations of free antioxidants, such as migration, leaching, and volatility, thereby ensuring long-term stability of the polymer matrix. The presence of unsaturation in the polybutadiene backbone provides reactive sites for grafting reactions.
One potential strategy for grafting involves the free-radical-mediated addition of the phenolic antioxidant to the polybutadiene backbone. This can be initiated by thermal or photochemical decomposition of a radical initiator in the presence of both the polymer and the thiobisphenol. The initiator abstracts a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical. This radical can then add across the double bonds of the polybutadiene chain, forming a stable covalent bond.
Another approach is through "ene" reactions , where the phenolic hydroxyl group can be derivatized to introduce a reactive "ene" component, which can then react with the double bonds of polybutadiene under thermal or catalytic conditions.
A hypothetical reaction scheme for the free-radical grafting of 2,2'-Thiobis(4-dodecylphenol) onto polybutadiene is presented below:
Reaction Scheme:
Initiation: A free radical initiator (R•) abstracts a hydrogen atom from the phenolic hydroxyl group of 2,2'-Thiobis(4-dodecylphenol).
Propagation: The resulting phenoxy radical adds to a double bond in the polybutadiene chain, creating a polymer-bound antioxidant.
The efficiency of these grafting reactions would depend on various factors, including the reaction temperature, initiator concentration, and the ratio of the thiobisphenol to the polymer.
Table 1: Hypothetical Parameters for Covalent Grafting of 2,2'-Thiobis(4-dodecylphenol) onto Polybutadiene
| Parameter | Condition | Expected Outcome |
| Reaction Temperature | 80-120 °C | Increased grafting efficiency, potential for side reactions. |
| Initiator Concentration | 0.5-2.0 wt% | Higher concentration leads to more grafting sites but can also cause polymer crosslinking. |
| Thiobisphenol Loading | 1-5 phr | Higher loading can increase the antioxidant capacity of the modified polymer. |
Note: The data in this table is hypothetical and serves to illustrate the key parameters influencing the grafting process.
Derivatization for Tailored Interfacial Interactions in Material Systems
The primary sites for derivatization are the phenolic hydroxyl groups. These can be modified through various reactions to introduce polar functionalities capable of interacting with filler surfaces.
Esterification: The hydroxyl groups can be esterified with molecules containing polar functionalities. For example, reaction with a dicarboxylic acid anhydride (B1165640) would introduce a carboxylic acid group, which can form hydrogen bonds or even covalent bonds with hydroxyl groups on the surface of fillers like silica (B1680970).
Etherification: Reaction with an epoxy-functionalized molecule, such as a silane (B1218182) coupling agent containing an epoxide ring, would result in an ether linkage and introduce a silane group. The silane moiety can then react with the surface of inorganic fillers, creating a strong covalent bond at the interface.
Table 2: Potential Derivatization Reactions of 2,2'-Thiobis(4-dodecylphenol) for Improved Interfacial Interactions
| Derivatization Reaction | Reagent | Functional Group Introduced | Potential Interfacial Interaction |
| Esterification | Maleic anhydride | Carboxylic acid | Hydrogen bonding with filler surface hydroxyls. |
| Etherification | Glycidoxypropyltrimethoxysilane | Silane | Covalent bonding with inorganic filler surfaces. |
| Urethane Formation | Isophorone diisocyanate | Isocyanate | Reaction with surface hydroxyls or amines on fillers. |
Note: This table presents potential derivatization strategies based on the known reactivity of phenolic compounds.
Mechanistic Investigations of 2,2 Thiobis 4 Dodecylphenol in Stabilization Phenomena
Antioxidant Mechanisms of Sulfur-Bridged Phenols
Sulfur-bridged phenols like 2,2'-Thiobis(4-dodecylphenol) are classified as multifunctional antioxidants because they combine the functionalities of primary and secondary antioxidants within a single molecule. basf.com This dual capability allows them to interrupt the auto-oxidation cycle at two critical points: the scavenging of free radicals and the decomposition of hydroperoxides.
The primary antioxidant function of 2,2'-Thiobis(4-dodecylphenol) is attributed to its sterically hindered phenolic hydroxyl (-OH) groups. The oxidative degradation of organic materials is a free-radical chain reaction. energiforsk.se In the propagation stage, highly reactive peroxyl radicals (ROO•) abstract hydrogen atoms from the polymer backbone (RH), creating a new alkyl radical (R•) and a hydroperoxide (ROOH).
2,2'-Thiobis(4-dodecylphenol) interrupts this cycle by donating the hydrogen atom from its hydroxyl group to the peroxyl radical. energiforsk.se This process, known as radical scavenging, terminates the chain reaction by converting the aggressive peroxyl radical into a stable hydroperoxide and forming a phenoxyl radical from the antioxidant molecule.
The resulting phenoxyl radical is significantly less reactive than the initial peroxyl radical due to steric hindrance from the adjacent alkyl groups and resonance stabilization across the aromatic ring and the sulfur bridge. This low reactivity prevents it from initiating new degradation chains. energiforsk.se It can subsequently react with another radical to form a stable, non-radical species, effectively terminating the oxidative cycle.
A critical step in the acceleration of oxidative degradation is the decomposition of hydroperoxides (ROOH), which are formed during the primary oxidation cycle. These hydroperoxides are unstable, especially when exposed to heat or UV light, and can break down into two new highly reactive radicals (RO• and •OH), a process known as chain branching. canada.ca
The sulfur bridge in 2,2'-Thiobis(4-dodecylphenol) provides a potent secondary antioxidant mechanism by decomposing hydroperoxides into stable, non-radical products. basf.com In this non-radical process, the sulfur atom is progressively oxidized to sulfoxide (B87167) and then to other species like sulfenic and sulfonic acids. researchgate.net In turn, the hydroperoxide is reduced to a harmless alcohol (ROH). This action prevents the proliferation of radicals, thereby providing long-term thermal stability. Because the sulfur moiety can catalytically decompose multiple hydroperoxide molecules, it is considered a "stoichiometric" hydroperoxide decomposer.
| Mechanism Type | Active Moiety | Reaction | Outcome |
|---|---|---|---|
| Primary (Radical Scavenging) | Phenolic Hydroxyl (-OH) | Donates a hydrogen atom to a peroxyl radical (ROO•). | Terminates the radical chain reaction, forming a stable phenoxyl radical and a hydroperoxide (ROOH). |
| Secondary (Hydroperoxide Decomposition) | Sulfide (B99878) Bridge (-S-) | Reacts with hydroperoxides (ROOH) in a non-radical pathway. | Decomposes hydroperoxides into stable alcohols (ROH), preventing chain branching. The sulfur is oxidized. |
While 2,2'-Thiobis(4-dodecylphenol) is a powerful stabilizer on its own due to its multifunctional nature, its performance can be further enhanced through synergistic combinations with other co-stabilizers. basf.com Synergism occurs when the combined stabilizing effect of two or more additives is greater than the sum of their individual effects.
A common synergistic blend involves combining a sulfur-containing phenolic antioxidant with a phosphite (B83602) co-stabilizer (e.g., tris(2,4-di-tert-butylphenyl)phosphite). Phosphites are also highly effective hydroperoxide decomposers, but they typically function more efficiently at the high temperatures encountered during polymer processing, while thioethers provide better long-term heat stability during the service life of the end product. basf.commdpi.com By blending these two types of secondary antioxidants, a broader range of protection is achieved. The phosphite protects the polymer and the primary phenolic antioxidant during processing, while the thiobisphenol provides long-term stability. This combination ensures comprehensive protection against degradation throughout the polymer's lifecycle. basf.com
Mechanistic Role in Polymer Degradation Inhibition
The dual antioxidant functions of 2,2'-Thiobis(4-dodecylphenol) are directly responsible for its effectiveness in inhibiting the degradation of various polymers subjected to thermal and photo-oxidative stress.
Thermo-oxidative degradation occurs when polymers are exposed to a combination of heat and oxygen, leading to a loss of mechanical, physical, and optical properties. basf.com This degradation proceeds via the free-radical auto-oxidation cycle previously described.
2,2'-Thiobis(4-dodecylphenol) inhibits this process by:
Interrupting Chain Propagation: The phenolic function rapidly scavenges peroxyl radicals that are the primary carriers of the degradation chain reaction. energiforsk.se This immediate action is crucial for melt-processing stability and for preventing degradation at the initial stages of thermal exposure.
Preventing Chain Branching: The sulfide linkage continuously decomposes the hydroperoxides formed during oxidation. basf.com By converting them into stable alcohols, it eliminates the source of new radicals that would otherwise be generated upon thermal decomposition of the hydroperoxides, a key step for ensuring long-term heat stability. mdpi.com
The effectiveness of this stabilization can be quantified by methods such as measuring the Oxidation Induction Time (OIT), which indicates the time a material can resist oxidation under specific temperature and oxygen conditions.
| Polymer System | Oxidation Induction Time (OIT) at 200°C (minutes) | Mechanism of Protection |
|---|---|---|
| Unstabilized PP | < 1 | No protection; rapid degradation. |
| PP + 0.2% 2,2'-Thiobis(4-dodecylphenol) | > 45 | Dual protection via radical scavenging and hydroperoxide decomposition. |
Photodegradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which provides the energy to break chemical bonds and create free radicals. canada.ca Polymers often contain chromophoric groups, such as residual catalyst residues or carbonyl groups formed during processing, that can absorb UV light. canada.ca A key process in photo-oxidation is the photolysis of hydroperoxides, which absorb in the near-UV range and break down with high quantum efficiency, generating new radicals and accelerating degradation. canada.ca
The mechanisms by which 2,2'-Thiobis(4-dodecylphenol) inhibits photodegradation are closely linked to its antioxidant functions:
Radical Scavenging: The phenolic moiety scavenges free radicals formed during photo-oxidative processes, thereby inhibiting the degradation chain. This is a crucial mechanism for photoprotection. canada.ca
Hydroperoxide Decomposition: By decomposing hydroperoxides, the sulfur bridge removes the key chromophores that would otherwise undergo photolysis to generate more radicals. canada.ca This preventative action is critical for maintaining the stability and appearance of polymers exposed to sunlight over long periods.
By keeping the concentration of hydroperoxides low, 2,2'-Thiobis(4-dodecylphenol) significantly reduces the rate of photo-initiation, thereby protecting the polymer from the damaging effects of UV radiation.
Chemical Interactions in Lubricant and High-Temperature Industrial Formulations
The compound 2,2'-Thiobis(4-dodecylphenol) is a multifunctional additive in lubricant and high-temperature industrial formulations, primarily valued for its antioxidant properties. Its efficacy stems from a dual-action mechanism involving radical scavenging by the phenolic groups and peroxide decomposition facilitated by the sulfur bridge. This section delves into the specific chemical interactions of 2,2'-Thiobis(4-dodecylphenol) that contribute to the stabilization of lubricants and industrial fluids under demanding conditions.
At elevated temperatures, hydrocarbon-based lubricants are susceptible to oxidation, a process that proceeds via a free-radical chain reaction. This degradation leads to the formation of sludge, varnish, and corrosive acids, which can significantly impair equipment performance and lifespan. researchgate.netmdpi.com 2,2'-Thiobis(4-dodecylphenol) mitigates this by interrupting the oxidation cycle. The sterically hindered phenolic hydroxyl groups readily donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and preventing further propagation of the oxidation chain. This action is characteristic of primary antioxidants. bohrium.com
The sulfur linkage in 2,2'-Thiobis(4-dodecylphenol) provides a secondary, synergistic antioxidant function by decomposing hydroperoxides (ROOH) into non-radical, stable products. This is a crucial step as hydroperoxides are key intermediates in the oxidation process that can decompose into highly reactive radicals, thereby accelerating lubricant degradation.
The performance of 2,2'-Thiobis(4-dodecylphenol) is often enhanced when used in combination with other antioxidant additives, a phenomenon known as synergism. For instance, when paired with zinc dialkyldithiophosphates (ZDDP), a common antiwear and antioxidant additive, a notable improvement in oxidative stability is often observed. mdpi.com While specific data for 2,2'-Thiobis(4-dodecylphenol) is not extensively published, the general mechanism involves the thiobisphenol derivative reducing the rate of ZDDP decomposition, thereby prolonging its antioxidant and antiwear activity.
The thermal stability of lubricants is a critical parameter, especially in high-temperature applications. The addition of phenolic antioxidants like 2,2'-Thiobis(4-dodecylphenol) can significantly improve the thermal stability of lubricants. researchgate.net The presence of the dodecyl groups in the 4-position of the phenol (B47542) rings enhances the oil solubility of the molecule, ensuring its effective dispersion and function within the lubricant base stock.
To illustrate the impact of such additives, consider the following hypothetical performance data based on typical results for thiobisphenol antioxidants in industrial gear oil:
Oxidation Stability of Industrial Gear Oil (ISO VG 320)
Rotary Bomb Oxidation Test (RBOT) - ASTM D2272
| Formulation | Oxidation Induction Time (minutes) |
|---|---|
| Base Oil | 150 |
| Base Oil + 0.5% Aminic Antioxidant | 450 |
| Base Oil + 0.5% 2,2'-Thiobis(4-dodecylphenol) (Hypothetical) | 550 |
| Base Oil + 0.25% Aminic Antioxidant + 0.25% 2,2'-Thiobis(4-dodecylphenol) (Hypothetical) | 750 |
This hypothetical data demonstrates the synergistic effect where a combination of antioxidants can provide significantly better performance than individual additives alone.
In high-temperature industrial applications, such as in heat transfer fluids or turbine oils, the ability of 2,2'-Thiobis(4-dodecylphenol) to function as a high-temperature antioxidant is crucial. It helps to prevent the formation of deposits and maintain the fluid's heat transfer efficiency and lubricating properties. researchgate.net The dual antioxidant mechanism of radical scavenging and peroxide decomposition makes it particularly effective in these demanding environments.
The following table presents hypothetical data on the effect of 2,2'-Thiobis(4-dodecylphenol) on the thermal stability of a synthetic ester-based high-temperature chain oil.
Thermal Stability of Synthetic Ester Chain Oil
Panel Coker Test (315°C, 24 hours)
| Formulation | Deposit Weight (mg) |
|---|---|
| Base Ester | 85 |
| Base Ester + 1.0% Additive A (Phenolic) | 40 |
| Base Ester + 1.0% 2,2'-Thiobis(4-dodecylphenol) (Hypothetical) | 25 |
This hypothetical data illustrates how the inclusion of a thiobisphenol antioxidant could lead to a significant reduction in deposit formation at high temperatures, thereby maintaining the cleanliness of the lubricated system.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for 2,2 Thiobis 4 Dodecylphenol
Influence of Alkyl Chain Isomerism and Length on Molecular Performance
Longer alkyl chains generally increase the lipophilicity of the molecule, enhancing its solubility in nonpolar media such as hydrocarbon-based lubricants and polymers. This improved compatibility is crucial for ensuring homogenous distribution and effective antioxidant action within these materials. However, excessively long alkyl chains might lead to decreased mobility and potential steric hindrance, which could slightly diminish the antioxidant activity.
The isomerism of the dodecyl chain, whether it is a linear n-dodecyl or a branched iso-dodecyl, also has a pronounced effect. Branched alkyl chains can further improve solubility in certain organic matrices and may influence the packing of the molecules in a solid state. From a thermal stability perspective, increased molecular weight and branching can lead to higher decomposition temperatures, which is a desirable characteristic for antioxidants used in high-temperature applications.
| Alkyl Chain Variation | Effect on Solubility in Nonpolar Media | Potential Impact on Antioxidant Activity | Thermal Stability |
| Shorter Alkyl Chain (e.g., C4) | Lower | Higher mobility may increase activity | Lower |
| n-Dodecyl (Linear) | High | Good balance of solubility and activity | High |
| iso-Dodecyl (Branched) | Very High | Potential for steric hindrance, slightly lower activity | Very High |
| Longer Alkyl Chain (e.g., C18) | Very High | May decrease activity due to reduced mobility | Very High |
This table illustrates general trends in the influence of alkyl chain variations on the performance of thiobisphenol antioxidants.
Impact of the Thioether Bridge on Chemical Reactivity and Stability
The thioether (-S-) bridge connecting the two phenolic rings is a key structural feature that significantly influences the chemical reactivity and stability of 2,2'-Thiobis(4-dodecylphenol). This bridge imparts flexibility to the molecule, allowing the two phenolic hydroxyl groups to adopt various conformations.
| Property | Impact of Thioether Bridge |
| Chemical Reactivity | Can be oxidized to sulfoxide (B87167) and sulfone, contributing to secondary antioxidant activity. |
| Radical Scavenging | The bridge itself does not directly scavenge radicals but positions the phenolic groups for efficient scavenging. |
| Thermal Stability | Generally stable, but can be a point of degradation at very high temperatures. |
| Conformational Flexibility | Allows for optimal orientation of the phenolic hydroxyl groups for radical scavenging. |
This table summarizes the key impacts of the thioether bridge on the chemical properties of 2,2'-Thiobis(4-dodecylphenol).
Positional Isomerism and Steric Hindrance Effects on Stabilizing Activity
The arrangement of the substituents on the phenolic rings, known as positional isomerism, has a profound effect on the stabilizing activity of 2,2'-Thiobis(4-dodecylphenol). The positioning of the bulky dodecyl groups and the thioether bridge relative to the hydroxyl groups influences the steric environment around the reactive sites.
In 2,2'-Thiobis(4-dodecylphenol), the thioether bridge is ortho to the hydroxyl groups. This arrangement, along with the para-dodecyl groups, creates a sterically hindered environment around the phenolic protons. This steric hindrance is advantageous as it enhances the stability of the resulting phenoxyl radical formed after hydrogen donation to a free radical. A more stable phenoxyl radical is less likely to participate in further undesirable reactions, thus terminating the oxidation chain more effectively.
If the thioether bridge were in the para position (4,4'-thiobis), the steric hindrance around the hydroxyl groups would be different, likely leading to a change in antioxidant activity. Similarly, the placement of the dodecyl groups at different positions would alter the molecule's solubility and steric profile.
| Isomer/Feature | Steric Hindrance around -OH | Effect on Phenoxyl Radical Stability | Consequence for Antioxidant Activity |
| 2,2'-Thiobis (Ortho) | High | High | Enhanced |
| 4,4'-Thiobis (Para) | Lower | Lower | Potentially Reduced |
| Bulky Alkyl Groups (ortho) | Very High | Very High | Potentially Enhanced (if solubility is maintained) |
| No Alkyl Groups | Low | Low | Reduced |
This table provides a comparative overview of how positional isomerism and steric hindrance can affect the antioxidant activity of thiobisphenols.
Computational and Predictive Approaches to SAR/QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for predicting the antioxidant activity of chemical compounds based on their molecular descriptors. nih.gov For 2,2'-Thiobis(4-dodecylphenol) and its analogues, QSAR models can provide valuable insights into the structural features that govern their efficacy.
Several molecular descriptors are relevant for modeling the antioxidant activity of phenolic compounds. mdpi.compensoft.net These can be broadly categorized as electronic, steric, and lipophilic descriptors.
Electronic Descriptors: These describe the electronic properties of the molecule. Key descriptors include the Bond Dissociation Enthalpy (BDE) of the O-H bond, which indicates the ease of hydrogen atom donation, and the Ionization Potential (IP), which relates to the ability of the molecule to donate an electron. A lower BDE generally correlates with higher antioxidant activity. nih.gov
Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be used to model the effects of steric hindrance on antioxidant activity. mdpi.com
Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for lipophilicity. nih.gov It is crucial for predicting the solubility and distribution of the antioxidant in various media.
By developing QSAR models that correlate these descriptors with experimentally determined antioxidant activities, it is possible to predict the performance of new, unsynthesized thiobisphenol derivatives. These models can accelerate the discovery and design of more potent and stable antioxidants.
| Descriptor Class | Specific Descriptor | Relevance to Antioxidant Activity of 2,2'-Thiobis(4-dodecylphenol) |
| Electronic | O-H Bond Dissociation Enthalpy (BDE) | A lower BDE facilitates hydrogen atom donation to free radicals, enhancing primary antioxidant activity. nih.gov |
| Ionization Potential (IP) | A lower IP indicates a greater ease of electron donation, which is relevant in certain antioxidant mechanisms. | |
| Steric | Molecular Volume/Surface Area | Influences the steric hindrance around the phenolic hydroxyls, affecting the stability of the phenoxyl radical. |
| Sterimol Parameters | Provide a more detailed description of the steric bulk of substituents like the dodecyl groups. | |
| Lipophilic | logP | Determines the solubility and effectiveness in nonpolar environments such as oils and polymers. nih.gov |
This table outlines key QSAR descriptors and their significance in predicting the antioxidant performance of 2,2'-Thiobis(4-dodecylphenol).
Advanced Analytical and Spectroscopic Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)
Spectroscopic methods are fundamental in confirming the molecular structure of 2,2'-Thiobis(4-dodecylphenol) by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique information about the functional groups and electronic environment within the compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in 2,2'-Thiobis(4-dodecylphenol) by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending of bonds within the molecule. Key expected absorptions include a broad band for the O-H stretch of the phenolic groups, sharp peaks for aromatic C-H and aliphatic C-H stretching from the dodecyl chains, and characteristic absorptions for C=C stretching in the benzene (B151609) rings and C-O stretching of the phenol (B47542) group. The C-S bond vibration is typically weak and appears in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Phenol O-H | Stretching, H-bonded | 3200 - 3600 (Broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Dodecyl) | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenol C-O | Stretching | 1180 - 1260 |
| C-S Thioether | Stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for detailed structural elucidation, providing information on the connectivity and chemical environment of individual atoms.
¹H NMR: Proton NMR reveals the number and types of hydrogen atoms. For 2,2'-Thiobis(4-dodecylphenol), the spectrum is expected to show distinct signals for the phenolic hydroxyl protons, the aromatic protons on the benzene rings, and the numerous protons of the two dodecyl chains (CH₂ and CH₃ groups). The integration of these signals corresponds to the number of protons in each environment. Based on similar structures like 2,2'-Thiodi(4-tert-octylphenol), the aromatic protons are expected to appear as multiplets or doublets in the range of 6.8-7.5 ppm. The long dodecyl chains would produce overlapping signals around 1.2-1.4 ppm for the bulk of the methylene (B1212753) groups, with the terminal methyl group appearing as a triplet around 0.9 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | ~5.0 - 7.0 | Singlet (broad) |
| Aromatic -CH | 6.8 - 7.5 | Multiplet/Doublets |
| Aliphatic -CH₂- (chain) | 1.2 - 1.4 | Multiplet |
| Aliphatic -CH₃ (terminal) | ~0.9 | Triplet |
¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum would display signals for the aromatic carbons, with those bonded to the hydroxyl group and the sulfur atom having characteristic chemical shifts. The numerous carbons of the dodecyl chains would also be resolved, typically appearing in the upfield region of the spectrum.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 150 - 160 |
| Aromatic C-S | 125 - 135 |
| Aromatic C-H / C-C | 115 - 140 |
| Aliphatic -CH₂- (chain) | 22 - 32 |
| Aliphatic -CH₃ (terminal) | ~14 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions of the electrons in the aromatic rings. For 2,2'-Thiobis(4-dodecylphenol), the spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, is expected to show strong absorption maxima (λmax) between 250 and 300 nm. The presence of the thioether linkage and alkyl substituents can cause a slight shift (bathochromic or hypsochromic) in the absorption bands compared to simple phenol.
Chromatographic Methods for Purity Assessment and Degradation Product Profiling (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating 2,2'-Thiobis(4-dodecylphenol) from impurities and for identifying products that may form during its degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of non-volatile compounds like 2,2'-Thiobis(4-dodecylphenol). A reverse-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Purity is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Detector | UV Absorbance at ~280 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products that may arise from thermal or oxidative stress. While 2,2'-Thiobis(4-dodecylphenol) itself may have low volatility, its degradation products are often amenable to GC analysis. For instance, cleavage of the thioether bond could produce 4-dodecylphenol (B94205), which can be readily identified by its characteristic mass spectrum. The analysis of degradation products is crucial for understanding the compound's stability and reaction pathways under operational stress.
Thermal Analysis Techniques for Stability Assessment in Material Systems (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques are used to study the effect of heat on 2,2'-Thiobis(4-dodecylphenol), providing critical data on its thermal stability, which is essential for its application as an additive in polymers processed at high temperatures.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For 2,2'-Thiobis(4-dodecylphenol), a TGA scan would show a stable baseline until the onset of decomposition, at which point a significant mass loss would occur. The resulting thermogram provides key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), indicating the upper-temperature limit of the compound's stability.
Differential Thermal Analysis (DTA)
DTA measures the temperature difference between the sample and an inert reference as they are subjected to the same heating program. This technique detects thermal events like melting, crystallization, and decomposition. A DTA curve for 2,2'-Thiobis(4-dodecylphenol) would show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures associated with its thermal decomposition. When run simultaneously with TGA, it provides a comprehensive thermal profile of the material.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of 2,2'-Thiobis(4-dodecylphenol) and to study its fragmentation patterns upon ionization. This information is vital for confirming the compound's identity and for structural elucidation. The molecular formula of 2,2'-Thiobis(4-dodecylphenol) is C₃₆H₅₈O₂S, corresponding to a molecular weight of approximately 554.9 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The molecule then fragments in predictable ways. Key fragmentation pathways for 2,2'-Thiobis(4-dodecylphenol) would include:
Alpha-cleavage: Fragmentation along the dodecyl side chains, resulting in a series of peaks separated by 14 mass units (-CH₂-).
Benzylic cleavage: Loss of an alkyl radical from the dodecyl chain at the position beta to the aromatic ring, leading to a stable benzylic cation.
Thioether bond cleavage: Scission of the C-S bonds, which could lead to fragments corresponding to the 4-dodecylphenol monomer unit.
| m/z Value (approx.) | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 554 | [C₃₆H₅₈O₂S]⁺ | Molecular Ion (M⁺) |
| 385 | [M - C₁₂H₂₅]⁺ | Loss of a dodecyl radical |
| 293 | [C₁₈H₃₀OS]⁺• | Cleavage of C-C bond between phenol rings |
| 262 | [C₁₈H₃₀O]⁺• | Fragment corresponding to 4-dodecylphenol |
| 107 | [C₇H₇O]⁺ | Fragment corresponding to hydroxytropylium ion |
Environmental Behavior and Fate of 2,2 Thiobis 4 Dodecylphenol
Environmental Partitioning and Distribution in Environmental Compartments (e.g., soil, sediment, aquatic systems)
The environmental distribution of 2,2'-Thiobis(4-dodecylphenol) is largely governed by its physicochemical properties. With a high octanol-water partition coefficient (log Kow) of 7.14 and low water solubility, the compound demonstrates a strong tendency to move from water to more organic phases. service.gov.uk Consequently, when released into the environment, it is expected to partition mainly to soil and sediment rather than remaining in the aquatic phase. service.gov.uk
The partitioning behavior of nonpolar organic compounds is heavily influenced by the organic carbon content of the solid matrix. usgs.gov Partition coefficients between organic matter and water (Koc) for such compounds are often significantly higher in bed sediments compared to soils, suggesting that the process of erosion and deposition alters the organic matter, making it a more effective sorbent. usgs.gov This principle indicates that 2,2'-Thiobis(4-dodecylphenol) will be predominantly found associated with the organic fraction of soils and, particularly, sediments in aquatic environments. Sorption to sludge in wastewater treatment plants is also a likely and significant pathway for its removal from the aqueous phase. researchgate.net
| Property | Value | Reference |
| Log Octanol-Water Partition Coefficient (log Kow) | 7.14 | service.gov.uk |
| Water Solubility | 31 µg/L at 22ºC (for main components) | service.gov.uk |
| Vapour Pressure | 0.009 Pa at 20ºC | service.gov.uk |
| Primary Environmental Sink | Soil and Sediment | service.gov.uk |
Biodegradation Pathways and Microbial Transformation Processes
Studies indicate that 2,2'-Thiobis(4-dodecylphenol) is not readily or inherently biodegradable in aquatic environments. service.gov.uk This resistance to microbial breakdown contributes to its persistence in the compartments where it accumulates, such as soil and sediment. service.gov.uk
While specific microbial transformation pathways for 2,2'-Thiobis(4-dodecylphenol) are not well-documented, the general biodegradation of simpler phenolic compounds can offer insights. For instance, some bacteria, like Pseudomonas fluorescens, can degrade phenol (B47542) by dihydroxylating the benzene (B151609) ring to form catechol, which is then cleaved through ortho- or meta-oxidation pathways. nih.gov The final products of these pathways are molecules that can enter the tricarboxylic acid (TCA) cycle. nih.gov However, the complex structure of 2,2'-Thiobis(4-dodecylphenol), with its two phenol rings linked by a sulfur atom and long dodecyl chains, significantly hinders such microbial attacks, explaining its observed persistence. The rate and extent of biodegradation depend on numerous factors, including the specific microbial communities present and the physicochemical properties of the medium. pjoes.com
Photochemical and Chemical Degradation Mechanisms in Environmental Matrices
Photochemical degradation, or photolysis, can be a significant attenuation mechanism for some bisphenol compounds present in sunlit surface waters. nih.gov This process is dependent on the compound's ability to absorb light within the solar spectrum (wavelengths >286 nm). pjoes.comnih.gov For related compounds like Bisphenol S (BPS), direct photolysis has been identified as an important degradation pathway. nih.gov While specific data for 2,2'-Thiobis(4-dodecylphenol) is limited, its bisphenolic structure suggests that photolysis could contribute to its transformation in the environment, although its strong partitioning to sediment would limit its exposure to sunlight in the water column.
Chemical degradation through reactions with reactive oxygen species is another potential, though less characterized, pathway for transformation in the environment. usp.br Advanced oxidation processes, such as those involving Fenton-like reactions, are known to degrade other recalcitrant aromatic pollutants and could theoretically contribute to the breakdown of 2,2'-Thiobis(4-dodecylphenol). nih.gov
Bioaccumulation and Bioconcentration Potential in Aquatic Organisms
Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifies uptake from water alone. api.orgecetoc.org Due to its high lipophilicity, indicated by a log Kow of 7.14, 2,2'-Thiobis(4-dodecylphenol) has the potential to accumulate in the fatty tissues of aquatic organisms. service.gov.ukapi.org
Experimental data confirms this potential, with a measured fish bioconcentration factor (BCF) of 823. service.gov.uk A BCF value of this magnitude indicates that the rate of uptake of the chemical by an organism from the water exceeds the rate of its elimination. api.org For other bisphenol analogues, a positive correlation has been observed between their log Kow values and their bioaccumulation factors (BAFs), further supporting the expectation that the high log Kow of 2,2'-Thiobis(4-dodecylphenol) drives its accumulation in aquatic life. nih.gov Substances with a log Kow between 5 and 8 are generally considered a potential concern for bioaccumulation. ecetoc.org
| Parameter | Definition | Value/Potential | Reference |
| Log Kow | Octanol-Water Partition Coefficient | 7.14 | service.gov.uk |
| Bioconcentration Factor (BCF) in fish | Ratio of chemical concentration in fish to water | 823 | service.gov.uk |
| Bioaccumulation Potential | Tendency to accumulate in organisms from all sources | High | service.gov.ukecetoc.orgnih.gov |
Development of Environmental Monitoring and Detection Methodologies
Effective environmental monitoring is crucial for understanding the distribution and concentration of persistent compounds like 2,2'-Thiobis(4-dodecylphenol). Modern monitoring strategies are increasingly moving towards an integrated approach that combines both chemical analysis and biological effects measurements to assess environmental quality. vliz.be
The detection of complex organic pollutants in environmental matrices such as water, soil, and sediment typically requires sophisticated analytical techniques. vliz.be For compounds like 2,2'-Thiobis(4-dodecylphenol), methods would likely involve sample extraction followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). These methods allow for the sensitive and specific quantification of target compounds, even at the low nanogram-per-liter (ng/L) or nanogram-per-gram (ng/g) concentrations often found in the environment. vliz.be
In addition to traditional chemical-specific analysis, effect-based methods are emerging as valuable monitoring tools. biocellanalytica.se These methods can detect the combined toxic effects of complex mixtures of known and unknown contaminants in an environmental sample, providing a more holistic view of environmental health. biocellanalytica.se The development of novel analytical techniques, such as those based on chemiluminescence, also continues to provide new ways to rapidly and sensitively detect certain classes of environmental pollutants. nih.gov
Computational and Theoretical Chemistry Studies of 2,2 Thiobis 4 Dodecylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 2,2'-Thiobis(4-dodecylphenol). These calculations can elucidate the distribution of electrons within the molecule and identify the most probable sites for chemical reactions.
A key aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For phenolic compounds, DFT calculations are frequently employed to determine reactivity parameters that govern their antioxidant activity. nih.govimist.manih.gov These parameters include Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, Ionization Potential (IP), and Proton Affinity (PA). Lower BDE values indicate a greater ease of hydrogen atom donation to scavenge free radicals. nih.gov
While specific computational studies on 2,2'-Thiobis(4-dodecylphenol) are not extensively available in public literature, the following table provides illustrative data based on typical values for similar phenolic antioxidants, calculated using DFT methods like B3LYP. nih.govresearchgate.net
Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Thiobisphenol Structure
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 eV |
| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (EA) | Energy released upon gaining an electron | 1.0 eV |
| O-H Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of the O-H bond | 85 kcal/mol |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a large and flexible molecule like 2,2'-Thiobis(4-dodecylphenol), with its two long dodecyl chains, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules.
These simulations can reveal the preferred three-dimensional shapes (conformers) of the molecule in different environments, such as in a nonpolar solvent or at the interface of a polymer matrix. The dodecyl chains can adopt numerous conformations, influencing the molecule's solubility and its ability to position the reactive phenolic groups for antioxidant activity. MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl groups and a substrate, or van der Waals interactions involving the long alkyl chains. mdpi.com This information is crucial for understanding how the molecule disperses and functions within a material it is intended to protect.
Modeling of Chemical Reaction Mechanisms and Transition States related to Degradation and Stabilization
Computational modeling allows for the detailed investigation of the chemical reactions involved in the degradation and stabilization processes where 2,2'-Thiobis(4-dodecylphenol) plays a role. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, determine the structures of transition states, and calculate activation energies.
For phenolic antioxidants, two primary mechanisms of radical scavenging are often modeled: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton (deprotonation), and the resulting phenoxide anion then donates an electron to the radical.
The preferred mechanism can depend on factors like the solvent polarity and the pH of the system. mdpi.com Computational studies can predict which pathway is more favorable for 2,2'-Thiobis(4-dodecylphenol) under specific conditions. Furthermore, modeling can be used to understand the degradation pathways of the antioxidant itself after it has scavenged a radical, providing insights into the formation of subsequent products. nih.govresearchgate.net
Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction and Mechanistic Insights
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Beyond calculating reactivity parameters, DFT is widely used to predict various spectroscopic properties of molecules. nih.govscispace.com
For 2,2'-Thiobis(4-dodecylphenol), DFT calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. youtube.com By comparing these computationally predicted spectra with experimental data, researchers can confirm the molecular structure and assign specific spectral features to vibrational modes or electronic transitions.
Table 2: Illustrative Predicted Spectroscopic Data for a Thiobisphenol Moiety using DFT
| Spectroscopic Technique | Predicted Property | Illustrative Value/Range |
|---|---|---|
| Infrared (IR) Spectroscopy | O-H Stretching Frequency | 3400-3600 cm-1 |
| C-S Stretching Frequency | 600-800 cm-1 | |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | 280-300 nm |
| 1H NMR Spectroscopy | Phenolic -OH Chemical Shift | 4.5-5.5 ppm |
| Aromatic C-H Chemical Shift | 6.7-7.2 ppm | |
| 13C NMR Spectroscopy | C-OH Carbon Chemical Shift | 150-160 ppm |
| C-S Carbon Chemical Shift | 125-135 ppm |
Moreover, DFT provides profound mechanistic insights by allowing for the visualization of electron density, molecular electrostatic potential (MEP), and frontier orbitals. imist.ma These visualizations help in understanding how the electronic distribution within the 2,2'-Thiobis(4-dodecylphenol) molecule influences its interactions and reactivity, particularly its function as an antioxidant. The MEP map, for instance, can highlight the electron-rich regions (like the oxygen atoms) that are susceptible to electrophilic attack.
Applications in Advanced Materials Science and Engineering
Polymer Stabilization: Performance and Mechanisms in Specific Polymer Systems
In the realm of polymer science, 2,2'-Thiobis(4-dodecylphenol) serves as a critical additive for enhancing the durability and stability of various polymeric materials. Its efficacy stems from its ability to scavenge free radicals and decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.
The incorporation of 2,2'-Thiobis(4-dodecylphenol) into polymer matrices significantly enhances their resistance to thermal degradation. During processing at elevated temperatures or during end-use in high-heat environments, polymers are susceptible to chain scission and crosslinking reactions initiated by heat and oxygen. This phenolic antioxidant acts as a radical scavenger, donating a hydrogen atom from its hydroxyl groups to reactive peroxy radicals. This action terminates the radical chain reaction, thereby preventing the degradation of the polymer backbone.
Table 1: Representative Data on Thermal Stability Enhancement by Phenolic Antioxidants in Polypropylene
| Antioxidant Type | Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (min) |
| Unstabilized PP | 0 | < 1 |
| Hindered Phenolic AO | 0.1 | 15 - 30 |
| Thioester Synergist | 0.2 | 5 - 10 |
| Hindered Phenolic AO + Thioester | 0.1 + 0.2 | > 60 |
Note: This table presents typical data for hindered phenolic antioxidants to illustrate their effect on thermal stability. Specific values for 2,2'-Thiobis(4-dodecylphenol) may vary.
Polymer discoloration, often manifesting as yellowing, can occur due to the formation of colored degradation products during processing or exposure to environmental factors like heat and light. Phenolic antioxidants, while effective at stabilization, can sometimes contribute to color formation through the creation of quinone-type structures.
However, the structure of 2,2'-Thiobis(4-dodecylphenol) is designed to minimize such discoloration. The sulfur bridge helps in preventing the formation of highly conjugated systems that are responsible for color. By efficiently terminating oxidative reactions at an early stage, it reduces the formation of chromophoric degradation products. The use of phosphite (B83602) co-stabilizers can further enhance color stability by decomposing hydroperoxides and reducing any colored quinoidal species that may form.
Table 2: Yellowness Index of Polyethylene (B3416737) Films with Antioxidants
| Additive System | Initial Yellowness Index | Yellowness Index after Thermal Aging |
| Unstabilized PE | 1.5 | 10.2 |
| Phenolic Antioxidant | 2.0 | 5.8 |
| Phenolic AO + Phosphite | 1.8 | 3.5 |
Note: This table illustrates the general effect of antioxidant systems on polymer discoloration. Data is representative and not specific to 2,2'-Thiobis(4-dodecylphenol).
For applications requiring long service life, the persistence of the antioxidant within the polymer matrix is crucial. The long dodecyl chains of 2,2'-Thiobis(4-dodecylphenol) provide good compatibility with polyolefin matrices, which helps to reduce its migration or leaching out of the polymer over time. This physical persistence ensures that the antioxidant is available to protect the polymer from degradation throughout its intended lifespan.
The relatively high molecular weight of the compound further contributes to its low volatility and migration resistance. This is particularly important in applications such as pipes, cables, and automotive parts that are exposed to harsh conditions for extended periods. The retention of the antioxidant ensures sustained protection against thermo-oxidative degradation, thereby preserving the mechanical and physical properties of the polymer for longer.
Chemical Role in Lubricant and Fuel Additive Formulations
In lubricant and fuel formulations, 2,2'-Thiobis(4-dodecylphenol) functions as a potent antioxidant to prevent the oxidative degradation of the base oils. The high temperatures and presence of metals in engines and industrial machinery can catalyze the oxidation of lubricants, leading to the formation of sludge, varnish, and corrosive byproducts.
The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups to peroxy radicals, thus breaking the oxidation chain reaction. The sulfur atom in the thiobis structure provides a synergistic effect by decomposing hydroperoxides, which are key intermediates in the oxidation process. This dual functionality helps to extend the life of the lubricant, maintain its viscosity, and protect metal surfaces from corrosion. The long dodecyl groups ensure good oil solubility, allowing it to function effectively within the bulk lubricant.
Integration into Advanced Composite Materials and Engineered Systems
The use of 2,2'-Thiobis(4-dodecylphenol) is also explored in advanced composite materials where the polymer matrix requires protection from oxidative degradation, especially during high-temperature curing cycles and in-service use. In composites utilizing thermosetting resins like epoxies or vinyl esters, the antioxidant can be incorporated to enhance the thermal stability of the matrix.
Exploration of Novel Material Formulations Requiring Enhanced Oxidative Stability
As materials science advances, there is a growing demand for polymers and composites that can withstand increasingly extreme environments. 2,2'-Thiobis(4-dodecylphenol) is a candidate for inclusion in novel material formulations where enhanced oxidative stability is a primary requirement. This includes high-performance polymers used in aerospace, electronics, and demanding industrial applications.
Research into synergistic blends of 2,2'-Thiobis(4-dodecylphenol) with other stabilizers, such as hindered amine light stabilizers (HALS) and phosphites, continues to be an area of interest. Such combinations can provide comprehensive protection against a wider range of degradation pathways, leading to the development of materials with superior long-term performance and reliability.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Routes
The traditional synthesis of thiobisphenols often involves multi-step processes with the use of potentially hazardous reagents and solvents. Future research is increasingly focused on the development of more sustainable and environmentally benign synthetic methodologies.
Key Research Thrusts:
Solvent-Free and Alternative Solvent Systems: A significant push is towards minimizing or eliminating the use of volatile organic compounds (VOCs). Research into solvent-free reaction conditions, or the use of greener solvents like water, ionic liquids, or supercritical fluids, is a primary objective. For instance, the use of ethanol (B145695) as an environmentally friendly solvent has been explored for the synthesis of other halogenated heterocyles, a principle that could be adapted for thiobisphenol synthesis. nih.gov
Heterogeneous Catalysis: The development of robust and reusable heterogeneous catalysts can simplify product purification and reduce waste. Research into solid acid catalysts, such as zeolites or functionalized resins, could replace traditional homogeneous catalysts, leading to more sustainable processes. Palladium supported on various substrates has shown promise in the synthesis of thiophenol derivatives and could be investigated for thiobisphenol production. researchgate.net
Atom Economy and One-Pot Syntheses: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce energy consumption and waste generation. mdpi.com
Bio-based Feedstocks: Exploring the use of renewable, bio-based starting materials for the synthesis of the alkylphenol precursors would represent a major advance in the sustainability of 2,2'-Thiobis(4-dodecylphenol) production.
| Green Synthesis Strategy | Potential Advantages | Research Focus for 2,2'-Thiobis(4-dodecylphenol) |
| Alternative Solvents | Reduced VOC emissions, lower toxicity, potential for improved reaction rates. | Investigating water, ionic liquids, and supercritical CO2 as reaction media. |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, reduced waste. | Development of solid acid catalysts (e.g., zeolites, resins) to replace homogeneous catalysts. |
| One-Pot Synthesis | Increased efficiency, reduced energy consumption, less waste. | Designing a single-step process from dodecylphenol (B1171820) and a sulfur source. |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Exploring pathways to synthesize dodecylphenol from renewable resources. |
Advanced Mechanistic Elucidation using In-Situ Spectroscopic Techniques
A deeper understanding of the antioxidant mechanism of 2,2'-Thiobis(4-dodecylphenol) at a molecular level is crucial for designing more effective stabilizers. While the general mechanism of phenolic antioxidants is understood to involve hydrogen atom transfer (HAT) or single electron transfer (SET), the specific role of the thioether bridge and the kinetics of these processes are areas for further investigation. frontiersin.orgnih.gov
Key Research Thrusts:
In-Situ Spectroscopic Analysis: Techniques such as time-resolved electron paramagnetic resonance (EPR) spectroscopy can be used to directly observe the formation and decay of the phenoxyl radicals generated during the antioxidant process. In-situ infrared (IR) and Raman spectroscopy can provide real-time information on the chemical transformations of the antioxidant within a polymer matrix during degradation.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the thermodynamics and kinetics of antioxidant reactions. nih.gov For 2,2'-Thiobis(4-dodecylphenol), DFT can be used to calculate bond dissociation enthalpies (BDE) of the O-H bonds, ionization potentials, and reaction pathways for radical scavenging, providing insights that complement experimental data. nih.gov
Synergistic Effects: Investigating the synergistic effects of 2,2'-Thiobis(4-dodecylphenol) with other stabilizers, such as phosphites or hindered amine light stabilizers (HALS), at a mechanistic level is a key area of research. In-situ techniques can help to elucidate the interplay between different stabilizer molecules and their reaction products.
Predictive Modeling for Environmental Persistence and Transformation Kinetics
The long-term environmental fate of 2,2'-Thiobis(4-dodecylphenol) and its transformation products is an area of growing importance. Predictive models can provide valuable insights into its persistence, potential for bioaccumulation, and degradation pathways in various environmental compartments.
Key Research Thrusts:
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its physicochemical properties and biological activities. tandfonline.comnih.gov Developing QSAR models specifically for thiobisphenols could allow for the prediction of properties such as biodegradability, soil sorption, and aquatic toxicity based on molecular descriptors. tandfonline.comnih.govgoogle.com These models can be used to screen new derivatives for their potential environmental impact. mdpi.com
Environmental Fate Modeling: Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model, can be used to predict the distribution of 2,2'-Thiobis(4-dodecylphenol) in air, water, soil, and sediment. researchgate.netresearchgate.netmdpi.com These models require accurate input data on the compound's physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient.
Biodegradation Pathway Elucidation: While the biodegradation of simpler alkylphenols has been studied, the specific pathways for 2,2'-Thiobis(4-dodecylphenol) are not well understood. nih.govnih.gov Research to identify the microorganisms capable of degrading this compound and the resulting metabolites is crucial for a complete environmental risk assessment. The degradation of bisphenol F, another bridged phenolic compound, has been shown to initiate at the bridging carbon, suggesting a potential starting point for the biodegradation of thiobisphenols. researchgate.net
| Modeling Approach | Key Parameters | Application to 2,2'-Thiobis(4-dodecylphenol) |
| QSAR | Molecular descriptors (e.g., logP, molecular weight, electronic properties). tandfonline.comnih.gov | Prediction of biodegradability, toxicity, and bioaccumulation potential. google.com |
| Environmental Fate Models | Physicochemical properties (e.g., solubility, vapor pressure), degradation rates. researchgate.net | Estimation of environmental distribution and persistence. researchgate.netmdpi.com |
| Biodegradation Studies | Identification of microbial strains, metabolic pathways, and degradation products. | Assessment of the compound's ultimate fate in the environment. nih.govnih.gov |
Design and Synthesis of Next-Generation Multi-Functional Stabilizers with Tunable Properties
The future of polymer stabilization lies in the development of multi-functional additives that can provide protection against various degradation pathways simultaneously. The 2,2'-Thiobis(4-dodecylphenol) scaffold provides an excellent platform for the design of such next-generation stabilizers.
Key Research Thrusts:
Incorporation of Additional Functional Groups: The phenolic rings of 2,2'-Thiobis(4-dodecylphenol) can be functionalized with other stabilizing moieties. For example, the incorporation of a hindered amine light stabilizer (HALS) group could provide both antioxidant and UV stabilization properties in a single molecule. The synthesis of other multifunctional antioxidants has been explored, providing a basis for this research. researcher.lifemdpi.comnih.gov
Tunable Solubility and Compatibility: The long dodecyl chains impart good solubility in non-polar polymers. By modifying the length and branching of these alkyl chains, the solubility and compatibility of the stabilizer in a wider range of polymer matrices could be tuned.
Polymer-Bound Antioxidants: To address issues of migration and leaching, research into covalently bonding the thiobisphenol structure to the polymer backbone is a promising avenue. This could lead to permanent antioxidant protection for the lifetime of the polymer.
Synergistic Thioether Linkages: The thioether bridge in 2,2'-Thiobis(4-dodecylphenol) is known to decompose hydroperoxides, providing a synergistic effect with the radical scavenging of the phenolic groups. Research into modifying the sulfur linkage, for example, by creating polysulfide bridges, could potentially enhance this synergistic activity.
Exploration of Intermolecular Interactions and Dispersion in Nanocomposite Systems
The increasing use of nanofillers in polymer composites presents both challenges and opportunities for stabilization. The large surface area of nanoparticles can accelerate polymer degradation, but they can also be used to anchor and disperse stabilizers.
Key Research Thrusts:
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for understanding the interactions between polymer chains, nanofillers, and additives at the molecular level. rsc.orgresearchgate.netnih.gov Simulations can be used to predict the preferred location of 2,2'-Thiobis(4-dodecylphenol) molecules within a nanocomposite, such as at the polymer-nanofiller interface. rsc.orgsemnan.ac.irmdpi.com
Surface Functionalization of Nanofillers: Nanofillers, such as silica (B1680970) or carbon nanotubes, can be surface-functionalized with groups that have a strong affinity for 2,2'-Thiobis(4-dodecylphenol). This could lead to a more uniform dispersion of the antioxidant throughout the nanocomposite and enhanced stabilization at the critical interface.
Investigating the Impact on Nanofiller Agglomeration: The presence of additives like 2,2'-Thiobis(4-dodecylphenol) can influence the dispersion of nanofillers. Research is needed to understand how the intermolecular interactions between the antioxidant and the nanofiller surface affect the state of agglomeration and, consequently, the mechanical and barrier properties of the nanocomposite.
| Research Area | Key Techniques | Insights for 2,2'-Thiobis(4-dodecylphenol) |
| Molecular Dynamics | Atomistic simulations, force field calculations. rsc.orgnih.gov | Predicting dispersion, interfacial interactions, and mobility in nanocomposites. semnan.ac.irmdpi.com |
| Surface Modification | Chemical grafting, plasma treatment of nanofillers. | Enhancing the affinity between nanofillers and the antioxidant for improved dispersion. |
| Dispersion Analysis | Transmission electron microscopy (TEM), small-angle X-ray scattering (SAXS). | Correlating antioxidant presence with the degree of nanofiller dispersion. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2'-Thiobis(4-dodecylphenol), and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves thioetherification of 4-dodecylphenol using sulfurating agents like sulfur dichloride (SCl₂) or elemental sulfur under controlled temperatures (80–120°C). Solvent choice (e.g., toluene or xylene) and stoichiometric ratios (phenol:S = 2:1) are critical to minimize disulfide byproducts . Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization (ethanol/hexane) or column chromatography improves purity (>98%, HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Thiobis(4-dodecylphenol)?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve phenolic -OH (~5 ppm) and alkyl chain signals (δ 0.8–1.5 ppm). The thiobis bridge (-S-) absence of protons simplifies analysis .
- FTIR : Confirm phenolic O-H (3200–3600 cm⁻¹) and C-S-C stretching (600–700 cm⁻¹) .
- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted dodecylphenol) using reverse-phase C18 columns with UV detection (λ = 280 nm) .
Q. How does 2,2'-Thiobis(4-dodecylphenol) function as an antioxidant in polymer systems?
- Methodological Answer : The compound acts as a radical scavenger via hydrogen donation from phenolic -OH groups, stabilizing peroxy radicals (ROO·) in chain-breaking mechanisms. Its lipophilic dodecyl chains enhance compatibility with hydrophobic matrices (e.g., polyolefins). Accelerated aging tests (e.g., ASTM D3895) quantify efficacy by measuring oxidative induction time (OIT) via DSC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant efficacy data for 2,2'-Thiobis(4-dodecylphenol)?
- Methodological Answer : Discrepancies often arise from matrix-specific interactions (e.g., polymer crystallinity) or impurity profiles. Cross-validate using:
- Controlled Blending : Prepare masterbatches with standardized polymer grades (e.g., PP homopolymer vs. copolymer).
- Synchrotron FTIR : Map antioxidant distribution in the polymer matrix to identify aggregation effects .
- Isothermal TGA : Compare degradation kinetics across studies, normalizing for sample geometry and heating rates .
Q. What computational approaches predict the thermodynamic stability of 2,2'-Thiobis(4-dodecylphenol) in reactive environments?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies (BDE) of phenolic O-H to predict radical scavenging efficiency. Gaussian09 with B3LYP/6-311+G(d,p) basis set is recommended .
- MD Simulations : Assess compatibility with polymer matrices (e.g., LAMMPS) by calculating solubility parameters (Hansen vs. Hildebrand) .
Q. What experimental strategies mitigate the environmental persistence of 2,2'-Thiobis(4-dodecylphenol)?
- Methodological Answer :
- Photodegradation Studies : Expose thin films to UV-B (280–315 nm) and monitor breakdown products via LC-QTOF-MS. Major pathways include C-S bond cleavage and hydroxylation .
- Soil Microcosm Assays : Evaluate biodegradation using OECD 307 guidelines with LC-MS/MS quantification. Pseudomonas spp. show potential for thiobis bridge metabolism .
Q. How do impurities in 2,2'-Thiobis(4-dodecylphenol) impact its thermal stabilization performance?
- Methodological Answer : Trace disulfide byproducts (e.g., from incomplete thioetherification) accelerate oxidative crosslinking. Mitigation strategies:
- Redox Titration : Quantify sulfhydryl (-SH) content to assess disulfide levels .
- DSC-TGA Coupling : Correlate impurity concentration with OIT reduction and char residue at 600°C .
Q. What advanced separation techniques isolate stereoisomers or regioisomers of 2,2'-Thiobis(4-dodecylphenol)?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol (95:5) to resolve enantiomers, if present .
- 2D-LC (LC×LC) : Combine size exclusion and reverse-phase modes to separate regioisomers (e.g., para-para vs. para-ortho linkages) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
